molecular formula C13H12N2O6S2 B2740761 3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide CAS No. 897831-06-0

3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B2740761
CAS RN: 897831-06-0
M. Wt: 356.37
InChI Key: QFCLZVNXPAXMAY-UHFFFAOYSA-N
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Description

“3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide” is also known as "Methyl 3-nitrophenyl sulfone" . It is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.2 .


Synthesis Analysis

The synthesis of this compound could involve a series of reactions including acylation and bromination . The order of these reactions is crucial as it can change the products produced . For instance, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methylsulfonyl group and a nitrophenyl group attached to it . The exact positions of these groups on the benzene ring can be determined through further structural analysis.


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be reduced by sodium borohydride (NaBH4), a mild reducing agent, to give primary or secondary alcohols . The progress of this reaction can be monitored using thin-layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The melting point of this compound is 146 °C, and its predicted boiling point is 392.8±34.0 °C . It has a predicted density of 1.406±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Synthesis of Optically Active Amino Acid Derivatives : These compounds can be used in the synthesis of optically active syn-α-amidoalkylphenyl sulfones, which are valuable in preparing biologically active compounds, including amino acid derivatives. These derivatives are crucial in the development of pharmaceuticals (Foresti et al., 2003).

  • Structural Analysis of Benzenesulfonamide Derivatives : Research on the crystal structure of similar compounds has been conducted to understand their molecular geometry, which is essential for developing new materials and drugs (Główka et al., 1995).

  • Pro-Apoptotic Effects in Cancer Cells : Certain sulfonamide derivatives exhibit pro-apoptotic effects on cancer cells, indicating their potential use in cancer treatment. These effects are linked to the activation of apoptotic genes and could be mediated by the activation of p38 (Cumaoğlu et al., 2015).

  • Antimicrobial Activity and Spectroscopic Characterization : Novel sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity. Their molecular geometry and vibrational wavenumbers have been studied using spectroscopic techniques (Demircioğlu et al., 2018).

  • Inhibition of Membrane-Bound Phospholipase A2 : Some sulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2, a key enzyme in inflammatory processes, indicating their potential application in treating inflammatory diseases (Oinuma et al., 1991).

  • Synthesis of Sulfonamide-based Compounds : Methods have been developed for the synthesis of various sulfonamide-based compounds, which are useful in different scientific applications, including drug development and material science (PeetNorton et al., 1987).

  • Preparation of Iminosulfonic Acid Derivatives : Research into the preparation of iminosulfonic acid derivatives from sulfinamides has implications for the development of new chemical processes and synthesis of novel compounds (Takei et al., 1965).

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it can be harmful if swallowed . The hazard statement H302 applies to this compound . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

As a chemical used in organic synthesis , its interaction with its targets would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a reagent in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific context of its use.

Result of Action

As a compound used in organic synthesis , its effects would be highly dependent on the specific reaction conditions and the other reactants present.

properties

IUPAC Name

3-methylsulfonyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S2/c1-22(18,19)12-6-3-7-13(9-12)23(20,21)14-10-4-2-5-11(8-10)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCLZVNXPAXMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide

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